molecular formula C14H14N2O2S B2853579 N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide CAS No. 2411288-52-1

N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide

Cat. No. B2853579
CAS RN: 2411288-52-1
M. Wt: 274.34
InChI Key: ALLHMXHZJKNBAF-UHFFFAOYSA-N
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Description

“N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound, which contains three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole include being slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

Thiazoles are important heterocyclics exhibiting a wide range of biological activities . Therefore, researchers are likely to continue synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(12-8-18-12)15-7-6-11-9-19-14(16-11)10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLHMXHZJKNBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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